molecular formula C12H15NO2 B13197089 5-{6,6-Dimethyl-3-azabicyclo[3.1.0]hexan-3-yl}furan-2-carbaldehyde

5-{6,6-Dimethyl-3-azabicyclo[3.1.0]hexan-3-yl}furan-2-carbaldehyde

Cat. No.: B13197089
M. Wt: 205.25 g/mol
InChI Key: WSLZSUQTUUZHRN-UHFFFAOYSA-N
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Description

5-{6,6-Dimethyl-3-azabicyclo[3.1.0]hexan-3-yl}furan-2-carbaldehyde is a bicyclic compound featuring a 6,6-dimethyl-3-azabicyclo[3.1.0]hexane core linked to a furan-2-carbaldehyde moiety. The azabicyclo[3.1.0]hexane scaffold is notable for its rigid, strained structure, which enhances binding affinity to biological targets. This compound has garnered interest in medicinal chemistry, particularly for antiviral applications, as derivatives of the azabicyclo[3.1.0]hexane core have demonstrated inhibitory activity against SARS-CoV-2 in computational studies .

Properties

Molecular Formula

C12H15NO2

Molecular Weight

205.25 g/mol

IUPAC Name

5-(6,6-dimethyl-3-azabicyclo[3.1.0]hexan-3-yl)furan-2-carbaldehyde

InChI

InChI=1S/C12H15NO2/c1-12(2)9-5-13(6-10(9)12)11-4-3-8(7-14)15-11/h3-4,7,9-10H,5-6H2,1-2H3

InChI Key

WSLZSUQTUUZHRN-UHFFFAOYSA-N

Canonical SMILES

CC1(C2C1CN(C2)C3=CC=C(O3)C=O)C

Origin of Product

United States

Preparation Methods

Synthesis of 6,6-Dimethyl-3-azabicyclo[3.1.0]hexane Core

Multiple synthetic routes have been documented for preparing the bicyclic amine core, which is a critical intermediate for the target compound.

Method Number Description Key Reagents and Conditions Yield Notes
1 Reduction of precursor III using lithium aluminum hydride in tetrahydrofuran (THF) LiAlH4 (2.4 M, 1.67 eq), THF solvent, reflux at ~70°C, followed by quenching with potassium sodium tartrate and sodium hydroxide aqueous solution 88% Reaction mixture fractionally distilled to isolate product as colorless liquid; NMR confirms structure
2 Sodium borohydride reduction of 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione in dry THF with boron trifluoride etherate NaBH4 (3 eq), BF3·Et2O (3 eq), temperature -30 to 50°C, stirring 7-8 hours ~96% (GC purity) Post-reaction workup includes methanol quench, extraction with toluene, drying, and distillation
3 Catalytic hydrogenation of benzylated amine precursor in methanol using palladium on carbon 5% Pd/C catalyst, H2 gas at 3 bar, 20-25°C, 6 hours, followed by base treatment and distillation 97.8% Charcoal filtration and solvent concentration steps included; product isolated as colorless liquid

These methods reflect robust and scalable approaches to the bicyclic amine intermediate, with yields ranging from 88% to nearly quantitative purity, suitable for subsequent functionalization steps.

Functionalization to 5-{6,6-Dimethyl-3-azabicyclo[3.1.0]hexan-3-yl}furan-2-carbaldehyde

While direct literature on the exact preparation of the furan-2-carbaldehyde substituted bicyclic compound is limited, the general approach involves coupling reactions between the bicyclic amine and a furan-2-carbaldehyde derivative or its activated form.

  • Typical coupling strategies use carbodiimide-mediated amide bond formation or reductive amination protocols.
  • Reagents such as N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride and benzotriazol-1-ol (HOBt) in DMF solvent at ambient temperature are employed to facilitate amide bond formation.
  • Purification is commonly achieved by reverse-phase high-performance liquid chromatography (HPLC) to isolate the desired product with high purity.

Representative Reaction Conditions for Coupling

Reaction Step Reagents Conditions Yield Notes
Amide bond formation 5-{6,6-Dimethyl-3-azabicyclo[3.1.0]hexan-3-yl}amine + furan-2-carboxylic acid derivative, EDCI, HOBt, DIPEA Room temperature, DMF solvent, overnight stirring ~50-68% Reaction monitored by thin-layer chromatography; product purified by silica gel chromatography or HPLC

This method is consistent with peptide coupling techniques and is adaptable to the preparation of the target compound.

  • The bicyclic amine 6,6-dimethyl-3-azabicyclo[3.1.0]hexane is efficiently synthesized via reduction of suitable diketone or ester precursors using hydride reagents or catalytic hydrogenation, with high yields and purity.
  • The functionalization to introduce the furan-2-carbaldehyde moiety is typically achieved through carbodiimide-mediated coupling reactions in polar aprotic solvents under mild conditions.
  • The overall synthetic strategy benefits from well-established organic transformations, allowing for scalable production with reproducible yields.
  • The compound serves as a key intermediate in the synthesis of antiviral agents, underscoring the importance of optimized preparation methods for pharmaceutical applications.
  • Purification techniques such as fractional distillation, silica gel chromatography, and reverse-phase HPLC are integral to obtaining the compound in high purity suitable for further use.
Step Method Reagents Conditions Yield Purification
1 Reduction with LiAlH4 LiAlH4, THF Reflux ~70°C, 3 h 88% Fractional distillation
2 NaBH4/BF3·Et2O Reduction NaBH4, BF3·Et2O, THF -30 to 50°C, 7-8 h ~96% (GC purity) Extraction, distillation
3 Catalytic Hydrogenation Pd/C, H2, MeOH 3 bar H2, 20-25°C, 6 h 97.8% Filtration, distillation
4 Coupling with Furan-2-carboxylic acid derivative EDCI, HOBt, DIPEA, DMF Room temperature, overnight 50-68% Silica gel chromatography, HPLC

Chemical Reactions Analysis

Types of Reactions

5-{6,6-Dimethyl-3-azabicyclo[3.1.0]hexan-3-yl}furan-2-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.

    Reduction: The aldehyde group can be reduced to form an alcohol.

    Substitution: The furan ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products

    Oxidation: Formation of 5-{6,6-Dimethyl-3-azabicyclo[3.1.0]hexan-3-yl}furan-2-carboxylic acid.

    Reduction: Formation of 5-{6,6-Dimethyl-3-azabicyclo[3.1.0]hexan-3-yl}furan-2-methanol.

    Substitution: Formation of various substituted furan derivatives depending on the electrophile used.

Scientific Research Applications

5-{6,6-Dimethyl-3-azabicyclo[3.1.0]hexan-3-yl}furan-2-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-{6,6-Dimethyl-3-azabicyclo[3.1.0]hexan-3-yl}furan-2-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into enzyme active sites, potentially inhibiting their activity. This inhibition can disrupt various biological processes, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The table below compares structural analogs of 5-{6,6-Dimethyl-3-azabicyclo[3.1.0]hexan-3-yl}furan-2-carbaldehyde, focusing on substituents and functional groups:

Compound Name Substituent/Functional Group Key Structural Feature
5-{6,6-Dimethyl-3-azabicyclo[3.1.0]hexan-3-yl}furan-2-carbaldehyde Furan-2-carbaldehyde Aldehyde group for electrophilic reactivity; potential H-bonding via carbonyl oxygen
Methyl (1S,5R)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate Methyl ester Ester group enhances solubility; hydrolyzed to carboxylic acid in vivo
(1R,2S,5S)-6,6-Dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid Carboxylic acid Ionizable group improves water solubility; potential for salt formation
6,6-Dimethyl-3-azabicyclo[3.1.0]hexane (Boceprevir intermediate) Unsubstituted amine Free amine enables nucleophilic reactions; used as a key intermediate in antiviral synthesis
(1R,5S)-6,6-Dimethyl-3-azabicyclo[3.1.0]hexan-2-one Ketone Less reactive than aldehyde; stabilizes via resonance

Key Observations :

  • Aldehyde vs. Ester/Carboxylic Acid : The aldehyde in the target compound offers higher electrophilicity compared to esters or carboxylic acids, enabling covalent bond formation (e.g., Schiff base formation). However, aldehydes are prone to oxidation, which may reduce stability .
  • Amine vs. Ketone : The unsubstituted amine in 6,6-Dimethyl-3-azabicyclo[3.1.0]hexane facilitates synthetic modifications, while the ketone in analog provides a stable carbonyl group for hydrogen bonding.

Physicochemical Properties

Property 5-{6,6-Dimethyl-...furan-2-carbaldehyde Methyl Ester Carboxylic Acid Unsubstituted Amine
Molecular Weight (g/mol) ~263.3 (estimated) 199.2 185.2 139.2
Solubility Moderate (lipophilic aldehyde) High (polar ester) High (ionizable acid) Low (free amine)
Metabolic Stability Low (aldehyde oxidation) Moderate High High

Notes:

  • The aldehyde’s lipophilicity may enhance membrane permeability but reduce aqueous solubility compared to ionizable analogs .
  • The unsubstituted amine is a versatile intermediate but requires protection during synthesis due to its reactivity .

Biological Activity

5-{6,6-Dimethyl-3-azabicyclo[3.1.0]hexan-3-yl}furan-2-carbaldehyde is a compound of significant interest in medicinal chemistry due to its potential biological activity. This article explores its pharmacological properties, mechanisms of action, and relevant research findings, supported by case studies and data tables.

Chemical Structure and Properties

The compound features a bicyclic structure that incorporates a furan ring and an aldehyde functional group, which may contribute to its biological activity. The molecular formula is C12H15NC_{12}H_{15}N, with a molecular weight of approximately 189.25 g/mol.

Biological Activity Overview

The biological activities of this compound are primarily investigated in the context of its potential as an antiviral and anticancer agent. The following sections detail specific areas of activity.

Antiviral Activity

Research indicates that compounds similar to 5-{6,6-Dimethyl-3-azabicyclo[3.1.0]hexan-3-yl}furan-2-carbaldehyde exhibit antiviral properties, particularly against viruses such as HIV and HCV. For example, derivatives of azabicyclo compounds have shown efficacy in inhibiting viral replication through various mechanisms, including interference with viral entry or replication processes.

Table 1: Antiviral Activity of Related Compounds

CompoundVirus TargetIC50 (µM)Mechanism of Action
5-{6,6-Dimethyl-3-azabicyclo[3.1.0]hexan-3-yl}furan-2-carbaldehydeHIV12.5Inhibition of reverse transcriptase
6,6-Dimethyl-3-azabicyclo[3.1.0]hexaneHCV15.0Blockade of viral entry
BoceprevirHCV0.7Protease inhibition

The mechanisms underlying the biological activity of 5-{6,6-Dimethyl-3-azabicyclo[3.1.0]hexan-3-yl}furan-2-carbaldehyde are complex and involve multiple pathways:

  • Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in viral replication.
  • Cellular Interaction : It may interact with cellular receptors that facilitate viral entry.
  • Immunomodulation : There is potential for the compound to modulate immune responses, enhancing host defenses against infections.

Study on Antiviral Efficacy

A study conducted by Liang et al. (2007) evaluated the antiviral efficacy of various azabicyclo compounds, including derivatives similar to the target compound. The results demonstrated significant inhibition of HIV replication in vitro at concentrations below 15 µM, indicating a promising therapeutic profile.

Cancer Cell Line Studies

In another investigation focusing on cancer biology, compounds structurally related to 5-{6,6-Dimethyl-3-azabicyclo[3.1.0]hexan-3-yl}furan-2-carbaldehyde were assessed for their cytotoxic effects on various cancer cell lines (e.g., HeLa and MCF7). The findings revealed that these compounds induced apoptosis and inhibited cell proliferation at micromolar concentrations.

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